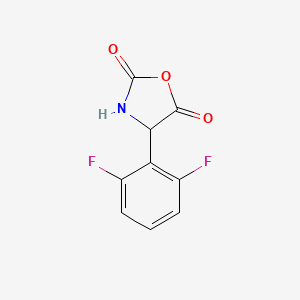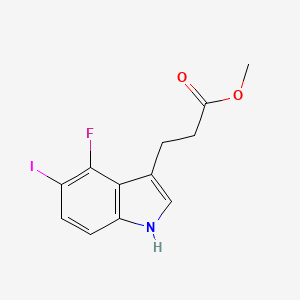
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) is a complex organic compound featuring a tetrazine ring linked to two benzene-1,2-diol groups. This compound is of significant interest due to its potential applications in various fields, including materials science and medicinal chemistry. The tetrazine ring is known for its electron-accepting properties, which can be exploited in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) typically involves multiple steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with nitriles can yield tetrazine rings.
Attachment of Benzene-1,2-diol Groups: The benzene-1,2-diol groups can be introduced through nucleophilic substitution reactions. This involves reacting the tetrazine ring with benzene-1,2-diol derivatives under suitable conditions, such as in the presence of a base or a catalyst.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced tetrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Aplicaciones Científicas De Investigación
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) has a wide range of scientific research applications:
Materials Science: The compound can be used as a building block for the construction of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicinal Chemistry: The electron-accepting properties of the tetrazine ring make the compound a potential candidate for the development of new drugs, particularly in the field of cancer therapy.
Biological Research: The compound can be used as a fluorescent probe for imaging and detecting biological molecules.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) involves its interaction with molecular targets through its electron-accepting properties. The tetrazine ring can participate in inverse electron demand Diels-Alder reactions, forming covalent bonds with electron-rich dienes. This property can be exploited in various applications, including drug design and materials science .
Comparación Con Compuestos Similares
Similar compounds to 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) include:
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dianiline: This compound features aniline groups instead of benzene-1,2-diol groups.
1,2,4,5-Tetrazine-bis-1,2,4-triazoles: These compounds contain triazole rings in addition to the tetrazine ring.
The uniqueness of 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) lies in its combination of the tetrazine ring with benzene-1,2-diol groups, which imparts specific chemical and physical properties that can be tailored for various applications.
Propiedades
Fórmula molecular |
C14H10N4O4 |
|---|---|
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
4-[6-(3,4-dihydroxyphenyl)-1,2,4,5-tetrazin-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C14H10N4O4/c19-9-3-1-7(5-11(9)21)13-15-17-14(18-16-13)8-2-4-10(20)12(22)6-8/h1-6,19-22H |
Clave InChI |
YJATXBOFSPSXAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NN=C(N=N2)C3=CC(=C(C=C3)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)

![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)








![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)

